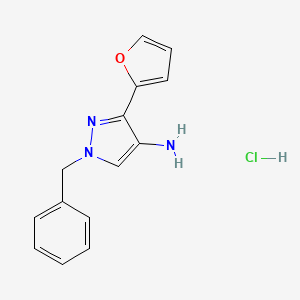

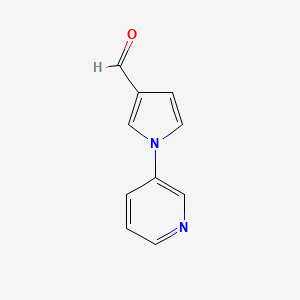

![molecular formula C16H14ClN3O B2530817 N-[1-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺 CAS No. 338410-73-4](/img/structure/B2530817.png)

N-[1-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their pharmacological importance and have been studied for various biological activities, including anti-inflammatory and antimicrobial properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including the Mannich reaction, which is a versatile reaction widely used in organic synthesis. In the context of the provided papers, N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues were synthesized using the Mannich reaction, and their structures were confirmed by spectral and analytical techniques . Although the specific synthesis of "N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide" is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which is a key pharmacophore in drug discovery. The derivatives often contain various substituents that can significantly influence their biological activity. For instance, the presence of a chloromethyl substituent at the 2-position of the benzimidazole scaffold was found to contribute to anti-inflammatory effects .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, N-chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride, which upon treatment with sodium hydroxide yielded N-benzimidoyl-S,S-dimethylsulfilimine. This compound could then undergo thermolysis to produce 1,2,4-oxadiazoles . These reactions demonstrate the reactivity of the benzimidazole moiety and its derivatives, which could be relevant to the chemical behavior of "N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the lipophilicity, solubility, and overall reactivity of the compounds. In the case of the synthesized N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, these properties were likely characterized during the spectral and analytical elucidation of the compounds . However, specific physical and chemical properties of "N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide" are not provided in the papers.

科学研究应用

合成和结构研究

- 合成技术:N-[1-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺及其衍生物使用不同的化学反应合成,通常涉及苯并咪唑作为关键组分。例如,合成了与目标分子密切相关的化合物,并通过 X 射线衍射确定其结构,展示了结构分析在理解这些化合物中的重要性 (Raouafi 等,2005)。

生物和医药应用

抗菌活性:包括类似于 N-[1-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺的各种苯并咪唑衍生物,表现出显着的抗菌特性。例如,发现某些苯并咪唑衍生物对大肠杆菌和金黄色葡萄球菌有效,突出了它们在治疗感染中的潜力 (Salahuddin 等,2017)。

抗疟疾特性:一些苯并咪唑衍生物表现出显着的抗疟疾活性,表明它们在开发新的疟疾治疗方法中具有潜力 (Divatia 等,2014)。

抗癌应用:苯并咪唑化合物已被合成并评估其抗癌特性。正如在各种体外研究中所见,它们在抑制癌细胞生长方面显示出希望 (Varshney 等,2015)。

DNA 相互作用研究:一些苯并咪唑衍生物与 DNA 相互作用并抑制 DNA 拓扑异构酶 I,这对于了解它们作为抗癌剂的潜力非常重要 (Alpan 等,2007)。

化学和物理性质

- 晶体结构分析:研究苯并咪唑衍生物的晶体结构以了解它们的分子构象和相互作用。此信息对于设计药物和了解其作用机制至关重要 (Sahay 等,2019)。

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which plays a significant role in the regulation of carbohydrate metabolism .

Biochemical Pathways

For example, allosteric activators of human glucokinase can influence the glycolysis pathway .

Pharmacokinetics

A study on similar benzimidazole derivatives suggested a favorable pharmacokinetic profile .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

安全和危害

As with any chemical compound, safety and hazards associated with N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide would depend on its specific properties and usage. It’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

未来方向

The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research could focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety .

属性

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(15-19-13-7-2-3-8-14(13)20-15)18-16(21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFSYHVSOUTFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

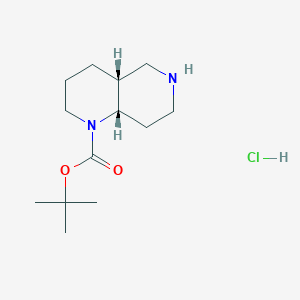

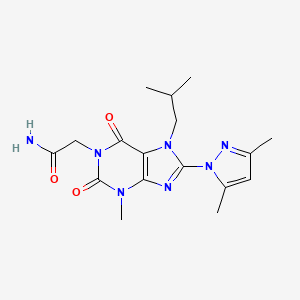

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)

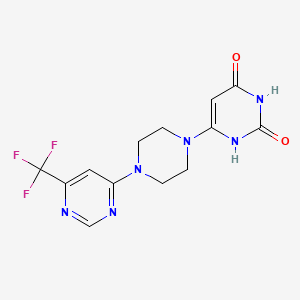

![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)

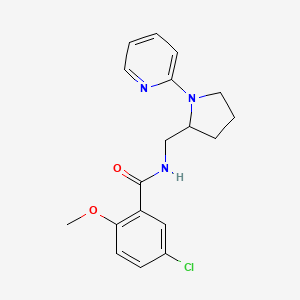

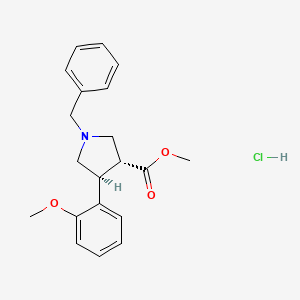

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

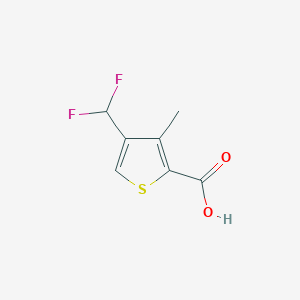

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)